molecular formula C31H24O10 B13943613 2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane CAS No. 53464-95-2

2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane

Cat. No.: B13943613
CAS No.: 53464-95-2
M. Wt: 556.5 g/mol
InChI Key: XZWYIEAOALEANP-UHFFFAOYSA-N
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Description

3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenyleneoxy groups linked by a methylethylidene bridge, and two benzenedicarboxylic acid groups. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] typically involves the reaction of isophthalic acid derivatives with bisphenol A derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage between the phenyleneoxy and benzenedicarboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under high temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted phenyleneoxy derivatives .

Scientific Research Applications

3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is unique due to its combination of phenyleneoxy and benzenedicarboxylic acid groups, providing distinct chemical and physical properties that are advantageous in various applications .

Properties

CAS No.

53464-95-2

Molecular Formula

C31H24O10

Molecular Weight

556.5 g/mol

IUPAC Name

3-[4-[2-[4-(2,3-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid

InChI

InChI=1S/C31H24O10/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39)

InChI Key

XZWYIEAOALEANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O

Origin of Product

United States

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